molecular formula C13H28O2 B14624357 2-Propanol, 1-(decyloxy)- CAS No. 55546-36-6

2-Propanol, 1-(decyloxy)-

Cat. No.: B14624357
CAS No.: 55546-36-6
M. Wt: 216.36 g/mol
InChI Key: GNIJLZHYBVVHMA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(decyloxy)- can be achieved through several methods:

Industrial Production Methods

Industrial production of 2-Propanol, 1-(decyloxy)- often involves large-scale etherification processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(decyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Propanol, 1-(decyloxy)- has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and lubricants

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(decyloxy)- involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1-(decyloxy)- is unique due to its combination of a propanol backbone with a decyloxy group, providing both hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and surfactants.

Properties

CAS No.

55546-36-6

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1-decoxypropan-2-ol

InChI

InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-15-12-13(2)14/h13-14H,3-12H2,1-2H3

InChI Key

GNIJLZHYBVVHMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC(C)O

Origin of Product

United States

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